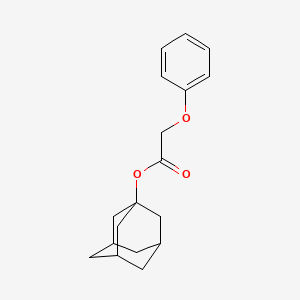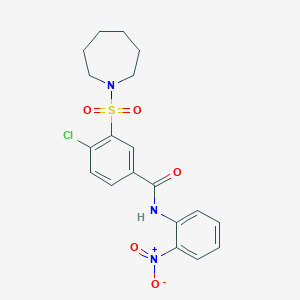![molecular formula C21H20ClNO4 B3963105 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B3963105.png)
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
Descripción general
Descripción
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-diethylacetamide, also known as CPODEA, is a chemical compound with potential applications in scientific research. CPODEA is a derivative of coumarin, a natural compound found in many plants that has been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to induce oxidative stress and DNA damage in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This compound has also been shown to increase the expression of various apoptotic and anti-tumor genes, including p53 and Bax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-diethylacetamide for lab experiments is its potential as a cytotoxic agent against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and the development of new cancer therapies. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-diethylacetamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the exploration of the potential of this compound as a therapeutic agent for cancer and other diseases. This could involve the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-3-23(4-2)20(24)13-26-19-12-18-16(10-17(19)22)15(11-21(25)27-18)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSXMIVRBKAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-nitrobenzamide](/img/structure/B3963034.png)
![ethyl {3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963041.png)
![benzyl [(3-cyano-4-(2-furyl)-6-methyl-5-{[(2-methylphenyl)amino]carbonyl}-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B3963046.png)
![5-(3-bromophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963048.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963053.png)
![4-fluoro-N-[2-(4-isopropylphenoxy)-1-methylethyl]benzamide](/img/structure/B3963063.png)


![N-(2-fluoro-5-methylphenyl)-N'-{2-[methyl(methylsulfonyl)amino]ethyl}succinamide](/img/structure/B3963117.png)
![N-(3,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3963120.png)
![N-[3-(2-furyl)-1-methylpropyl]-2-morpholin-4-ylbenzamide](/img/structure/B3963124.png)
![3-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3963132.png)